

In Vivo Efficacy of OD36 and OD38: A Comparative Analysis for Researchers

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Compound of Interest

Compound Name: OD36

Cat. No.: B609712

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In the landscape of kinase inhibitors for inflammatory diseases, **OD36** and OD38 have emerged as potent dual inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). This guide provides a comparative overview of their in vivo efficacy, supported by available experimental data, to aid researchers and drug development professionals in their scientific endeavors. While both compounds have shown promise in vitro, this comparison focuses on the currently available in vivo evidence.

Quantitative Data Summary

A comprehensive search of available scientific literature yielded in vivo efficacy data for **OD36**. However, no in vivo studies for OD38 were identified. The following table summarizes the key in vivo findings for **OD36**.

Compound	Animal Model	Dose and Administration	Key Findings	Reference
OD36	Acute Peritonitis Mouse Model	6.25 mg/kg, intraperitoneal (i.p.)	- Significantly inhibited the recruitment of inflammatory cells, particularly neutrophils and to a lesser extent, lymphocytes, to the peritoneum. - Decreased the expression of RIPK2-specific genes and inflammatory cytokines and chemokines.	[1][2][3]
OD38	-	-	No in vivo efficacy data available in the reviewed literature.	-

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment conducted with **OD36**.

Muramyl Dipeptide (MDP)-Induced Acute Peritonitis Model in Mice

This model is utilized to assess the anti-inflammatory properties of compounds in response to a bacterial peptidoglycan component.

Animal Strain: Not specified in the available literature.

Procedure:

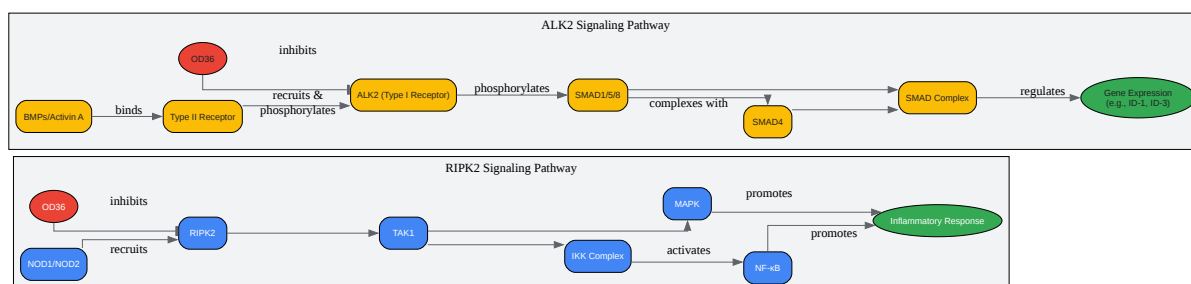
- Mice were administered a single intraperitoneal (i.p.) injection of **OD36** at a dose of 6.25 mg/kg.[1][2]
- A control group received a vehicle injection.
- Thirty minutes after the **OD36** or vehicle injection, peritonitis was induced by an i.p. injection of 150 µg of MDP.
- Four hours post-MDP injection, the mice were euthanized.
- The peritoneal cavity was lavaged to collect cellular infiltrates.
- The collected cells were analyzed to determine the total number and differential counts of various immune cells, including neutrophils and lymphocytes.
- Gene expression analysis was performed on the collected cells to measure the levels of RIPK2-specific genes and inflammatory cytokines and chemokines.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental design, the following diagrams are provided.

Signaling Pathways of OD36 Targets: RIPK2 and ALK2

OD36 exerts its effects by inhibiting two key signaling kinases: RIPK2 and ALK2.

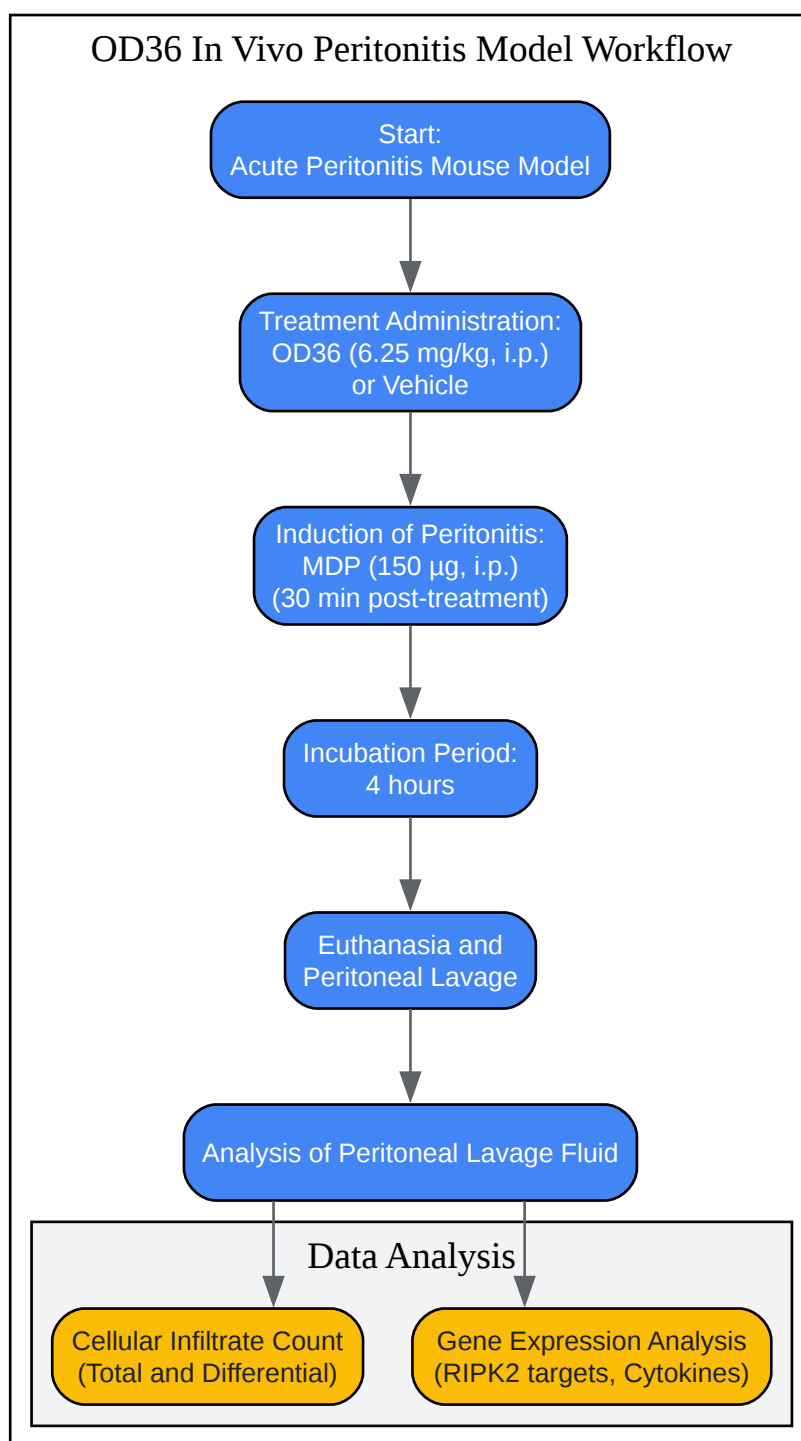


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Caption: Signaling pathways inhibited by **OD36**.

Experimental Workflow for In Vivo Efficacy Assessment of OD36

The following diagram illustrates the key steps in the in vivo experiment performed with **OD36**.



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